The compound is synthesized from 2-Methyl-2,6-diazaspiro[3.3]heptane and trifluoroacetic acid, resulting in the formation of the bis(trifluoroacetate) salt. This classification as a spirocyclic compound places it in a category of molecules that exhibit unique structural and chemical properties, useful for diverse applications in chemistry and biology .
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves the following steps:
The molecular structure of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) can be described as follows:
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) can undergo several types of chemical reactions:
The mechanism of action for 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) include:
The scientific applications of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) are diverse:
The incorporation of rigid molecular frameworks represents a fundamental design strategy for enhancing the potency and selectivity of bioactive compounds. Spirocyclic diamines like 2,6-diazaspiro[3.3]heptane provide exceptional three-dimensional constraint that profoundly influences molecular conformation and receptor interaction dynamics. The diazaspiro[3.3]heptane system features a distinctive spiro junction at the central carbon atom, creating an orthogonal arrangement of two rings that limits rotational freedom and reduces conformational entropy. This enforced geometry positions the two nitrogen atoms at a fixed distance and angle, creating an optimal spatial arrangement for interacting with complementary sites on biological targets [4].
The introduction of a methyl group at the N2 position (as in 2-methyl-2,6-diazaspiro[3.3]heptane) further enhances the scaffold's pharmaceutical utility through steric and electronic modulation. This methyl substituent creates an asymmetric substitution pattern where one nitrogen (N2) is tertiary (amide-capable) while the other (N6) remains secondary (hydrogen bond donor), significantly expanding the diversity of possible interactions with biological targets. The molecular formula C₆H₁₂N₂ of the freebase converts to a salt form with trifluoroacetic acid (TFA), yielding 2-methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) with significantly altered physicochemical properties. The SMILES notation CN1CC2(C1)CNC2 succinctly captures this structural relationship, illustrating the methyl attachment to one nitrogen and the spirocyclic connection [5] [6].
Compared to more flexible chain diamines or even related bicyclic structures like 3,6-diazabicyclo[3.1.1]heptane, the spiro[3.3]heptane framework offers distinct advantages in drug design. The enhanced structural preorganization reduces the entropic penalty upon binding to biological targets, often translating to higher binding affinity despite similar electronic properties. Furthermore, this rigidity typically leads to improved metabolic stability by reducing the conformational flexibility that often facilitates enzymatic oxidation. The compact molecular weight of 112.17 g/mol for the freebase contributes to favorable physicochemical properties that comply with modern drug-likeness criteria, making it an attractive building block for lead optimization programs targeting central nervous system disorders and other therapeutic areas [1] [6].
The development trajectory of diazaspiro[3.3]heptane derivatives reveals a fascinating evolution from synthetic curiosities to privileged pharmacophores in medicinal chemistry. Early research focused primarily on the unsubstituted 2,6-diazaspiro[3.3]heptane core (C₅H₁₀N₂), which served as a model system for studying the physicochemical properties of spirocyclic diamines. This foundational work established the exceptional bond angles and strain energy characteristic of this compact system, providing insights that would later inform drug design applications [4].
Table 1: Evolution of Diazaspiro[3.3]heptane Derivatives in Medicinal Chemistry
Generation | Representative Compound | Key Structural Features | Primary Pharmaceutical Applications | |
---|---|---|---|---|
First (2000s) | 2,6-Diazaspiro[3.3]heptane | Unsubstituted core | Basic structure-activity relationship studies | |
Second (2010s) | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate | N-Boc protection, salt formation | Synthetic intermediate for CDK inhibitors | [2] [3] |
Third (Present) | 2-Methyl-2,6-diazaspiro[3.3]heptane (freebase and salts) | N-methylation, salt forms like bis(trifluoroacetate) | Building block for autoimmune disease therapeutics | [5] [6] |
The significant breakthrough came with the development of protected derivatives, particularly the tert-butyloxycarbonyl (Boc)-protected analog tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (CAS# 1041026-71-4). This compound, with its molecular formula C₂₂H₃₈N₄O₈ and molecular weight of 486.56 g/mol, represented a crucial advance by providing a stable, crystalline form amenable to storage and synthetic manipulation. The hemioxalate salt form significantly enhanced the compound's crystallinity and purity (typically ≥97%), addressing earlier challenges with the hygroscopic nature of unprotected derivatives. This intermediate became instrumental in synthesizing pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors, demonstrating the scaffold's therapeutic relevance [2] [3].
The current generation of derivatives, exemplified by 2-methyl-2,6-diazaspiro[3.3]heptane, represents a refinement focused on optimizing the scaffold for specific biological applications. The methyl group at the N2 position (CAS# 1203567-11-6) provides a subtle but crucial modification that enhances receptor interactions while maintaining favorable physicochemical properties. This compound and its salt forms are now extensively employed in preparing heterocyclic compounds for treating autoimmune diseases, showcasing the scaffold's versatility. Modern synthetic approaches have improved the accessibility of these derivatives, enabling their incorporation into more complex drug candidates. The continued evolution of diazaspiro[3.3]heptane chemistry demonstrates how strategic molecular modifications unlock new therapeutic possibilities for challenging biological targets [5] [6].
The conversion of active pharmaceutical ingredients into specialized salt forms represents a sophisticated strategy for optimizing their pharmacokinetic and formulation properties. For basic nitrogen-containing compounds like 2-methyl-2,6-diazaspiro[3.3]heptane, salt formation with trifluoroacetic acid creates the bis(trifluoroacetate) salt that dramatically alters critical physicochemical parameters without modifying the core structure's intrinsic pharmacological activity. This transformation from freebase to salt form addresses multiple challenges in drug development through carefully engineered molecular interactions [1].
Table 2: Comparative Physicochemical Properties of Freebase versus Salt Forms
Property | 2-Methyl-2,6-diazaspiro[3.3]heptane Freebase | Bis(trifluoroacetate) Salt (Representative) | Impact on Pharmaceutical Properties | |
---|---|---|---|---|
Molecular Weight | 112.17 g/mol | ~340-360 g/mol (estimated) | Affects membrane permeability and dosing | |
Water Solubility | Limited (logP ~ -0.5) | Significantly enhanced | Improves bioavailability and formulation options | [1] [6] |
Crystallinity | Variable, often oily | Typically high crystalline | Enhances purification, stability, and characterization | [2] |
Melting Point | Not well-defined | Elevated (145-148°C observed in analog) | Facilitates solid dosage form development | [1] |
Hygroscopicity | Often high | Reduced | Improves storage stability | [1] |
The trifluoroacetate counterion offers particular advantages over more common pharmaceutical salts like hydrochloride. The trifluoroacetate anion contributes to enhanced solubility through its polar characteristics while maintaining sufficient lipophilicity for membrane penetration. Studies on analogous compounds like 3-methyl-3,6-diazabicyclo[3.1.1]heptane bis(2,2,2-trifluoroacetate) demonstrate this balanced profile, with a logP value of approximately 1.5 and moderate aqueous solubility – properties that typically translate to favorable absorption characteristics. The strong acid nature of trifluoroacetic acid (pKa ~0.5) ensures complete protonation of both basic nitrogen centers in the diazaspiroheptane core, creating a stable, well-defined salt complex [1].
The bis(trifluoroacetate) salt form significantly enhances pharmaceutical processability through improved solid-state properties. The conversion to salt typically increases the melting point range (observed as 145-148°C in an analogous diazabicycloheptane trifluoroacetate salt), which facilitates crystallization and purification operations. This crystalline form demonstrates superior stability under standard storage conditions compared to the freebase, particularly regarding oxidation and degradation pathways. The salt formation also reduces the hygroscopic nature of the freebase, addressing a common challenge with small, polar diamines. These combined properties make the bis(trifluoroacetate) salt an essential form for preclinical evaluation and formulation development, enabling reliable biological testing and simplifying manufacturing processes for potential therapeutics [1] [2].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: